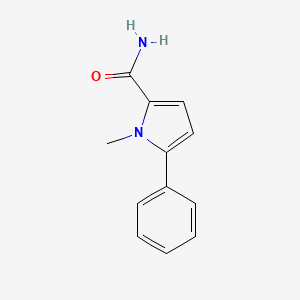
N,1-dimethyl-5-phenylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-5-phenylpyrrole-2-carboxamide, also known as DPhPC, is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound is a type of lipid that can be incorporated into biological membranes, making it an excellent tool for studying membrane properties and functions.
科学研究应用
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of membrane properties, such as lipid bilayer thickness, fluidity, and permeability. It has also been used to investigate the interactions between membrane proteins and lipids, as well as the effects of drugs and other compounds on membrane function. This compound is particularly useful for studying ion channels and other membrane proteins, as it can be incorporated into lipid bilayers to mimic the natural environment of these proteins.
作用机制
The mechanism of action of N,1-dimethyl-5-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to interact with the lipid bilayer to alter its properties. This can affect the function of membrane proteins, such as ion channels, and can also affect the permeability of the membrane to various molecules. This compound has been shown to increase the fluidity of lipid bilayers, which can have a significant impact on membrane function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels and other membrane proteins, which can affect cellular signaling and other functions. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N,1-dimethyl-5-phenylpyrrole-2-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It can also be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. However, this compound also has some limitations. It can be difficult to work with due to its hydrophobic nature, and it may not accurately reflect the properties of natural lipids in biological membranes.
未来方向
There are several future directions for research involving N,1-dimethyl-5-phenylpyrrole-2-carboxamide. One area of interest is the development of new methods for incorporating this compound into lipid bilayers, which could improve the accuracy of experiments involving membrane proteins. Another area of interest is the investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on membrane properties and function.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic molecule that has been widely used in scientific research for its unique properties. It can be incorporated into lipid bilayers to mimic the natural environment of membrane proteins, making it an excellent tool for studying membrane properties and functions. This compound has several advantages for use in laboratory experiments, but it also has some limitations. Future research directions include the development of new methods for incorporating this compound into lipid bilayers and the investigation of its anti-inflammatory properties.
合成方法
The synthesis of N,1-dimethyl-5-phenylpyrrole-2-carboxamide involves several steps, including the reaction of 1-phenyl-2-pyrrolidinone with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified by column chromatography to obtain the final product. This synthesis method has been well-established and is widely used in research laboratories.
属性
IUPAC Name |
N,1-dimethyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-13(16)12-9-8-11(15(12)2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQREEIUACGNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(N1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
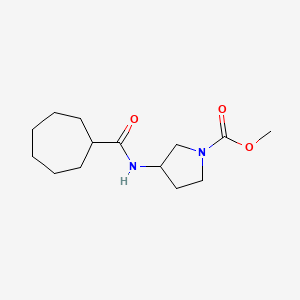


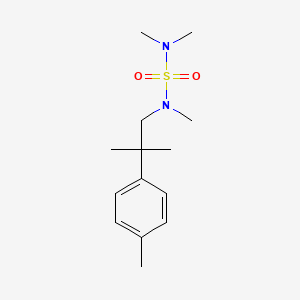
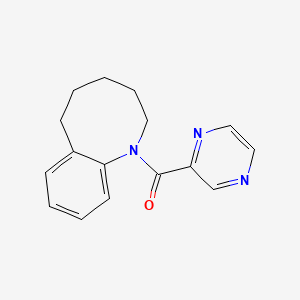
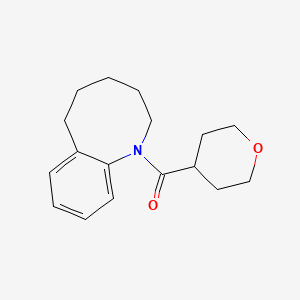
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)

